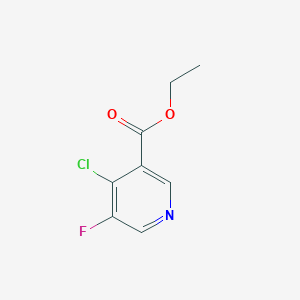

Ethyl 4-chloro-5-fluoronicotinate

Description

Significance of Pyridine-Based Compounds as Synthetic Targets in Organic Chemistry

Pyridine (B92270), a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a cornerstone of organic chemistry. numberanalytics.comslideshare.net Its derivatives are ubiquitous in nature, found in essential biomolecules like vitamins (niacin/nicotinic acid) and coenzymes (NAD+). fiveable.menih.govnih.gov The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals. numberanalytics.comnih.gov This prevalence is due to the pyridine ring's ability to engage in various non-covalent interactions, its metabolic stability, and its capacity to influence the physicochemical properties of a molecule, such as solubility and basicity. nih.gov Consequently, the development of synthetic methodologies to access functionalized pyridines is a highly active area of research. numberanalytics.com

Strategic Incorporation of Halogens in Pyridine Scaffolds for Research

The introduction of halogen atoms, such as fluorine and chlorine, onto the pyridine ring is a strategic move in the design of new molecules. Halogens can profoundly alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent chemical transformations. nih.gov For instance, the electron-withdrawing nature of halogens can make the pyridine ring more susceptible to nucleophilic aromatic substitution reactions, a key strategy for introducing further functional groups. nih.gov In the context of medicinal chemistry, halogens can enhance binding affinity to biological targets, improve metabolic stability, and modulate lipophilicity, thereby affecting a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Overview of Nicotinate (B505614) Esters as Versatile Intermediates in Chemical Synthesis

Nicotinate esters, which are esters of nicotinic acid (pyridine-3-carboxylic acid), are highly versatile intermediates in organic synthesis. ontosight.aigoogle.com The ester functionality can be readily converted into a variety of other functional groups, such as amides, hydrazides, and alcohols, providing a gateway to a diverse range of chemical structures. pensoft.netchemistryjournal.net Furthermore, the pyridine ring of the nicotinate ester can be modified through various reactions, making these compounds valuable platforms for the construction of complex molecular architectures. Their role as prodrugs for nicotinic acid has also been explored. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C8H7ClFNO2 |

|---|---|

Molecular Weight |

203.60 g/mol |

IUPAC Name |

ethyl 4-chloro-5-fluoropyridine-3-carboxylate |

InChI |

InChI=1S/C8H7ClFNO2/c1-2-13-8(12)5-3-11-4-6(10)7(5)9/h3-4H,2H2,1H3 |

InChI Key |

URQGPVFLBZWNQC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=CC(=C1Cl)F |

Origin of Product |

United States |

Key Reactions and Synthetic Utility

Nucleophilic Aromatic Substitution at the C4-Position

The chlorine atom at the 4-position of the pyridine (B92270) ring is activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen atom and the fluoro and ester groups. This allows for the displacement of the chloride ion by a variety of nucleophiles.

Reaction with various amines leads to the formation of 4-amino-5-fluoronicotinate derivatives. For example, treatment with ammonia (B1221849) or primary/secondary amines would yield the corresponding 4-amino or 4-(substituted amino) compounds. A specific example is the synthesis of Ethyl 4-((4-chlorobenzyl)amino)-5-fluoronicotinate and Ethyl 5-fluoro-4-((4-fluorobenzyl)amino)nicotinate through the reaction with the appropriate benzylamine.

Reaction with hydrazine (B178648) hydrate (B1144303) results in the formation of Ethyl 4-hydrazinyl-5-fluoronicotinate. This hydrazinyl derivative can serve as a precursor for the synthesis of various heterocyclic systems, such as pyrazoles and triazoles. The preparation of related hydrazino-pyrimidines from chloro-pyrimidines is a known transformation. google.com

Ethyl 4 Chloro 5 Fluoronicotinate As a Synthetic Intermediate and Building Block in Research

Precursor in Complex Heterocyclic Synthesis

The strategic placement of reactive sites on the ethyl 4-chloro-5-fluoronicotinate scaffold enables its use in the synthesis of a variety of heterocyclic compounds. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, while the ester group can be readily modified, and the pyridine (B92270) nitrogen offers a site for further reactions.

Synthesis of Bipyridinone Derivatives for Research Purposes

The synthesis of bipyridinone derivatives, which are of interest in medicinal chemistry research, can be achieved using this compound as a starting material. The reactivity of the chloro and fluoro substituents allows for the construction of the second pyridine ring, leading to the formation of the bipyridinone core structure. The specific reaction pathways and the resulting derivatives are subjects of ongoing research to explore new chemical space.

Construction of Quinolone and Isoquinoline (B145761) Architectures.benchchem.commdpi.com

This compound is a key intermediate in the synthesis of quinolone and isoquinoline frameworks. mdpi.com These structural motifs are present in numerous compounds with significant applications. The synthesis often involves cyclization reactions where the substituents on the this compound ring direct the formation of the fused bicyclic system. For instance, the chlorine atom can be displaced by a nucleophile, which then participates in a ring-closing reaction to form the quinolone or isoquinoline skeleton. The presence of the fluorine atom can influence the electronic properties and reactivity of the molecule during these transformations.

A common strategy involves the reaction of this compound with appropriate precursors to build the second ring. This can include reactions like nucleophilic substitution of the chlorine atom followed by intramolecular cyclization. The resulting quinoline (B57606) or isoquinoline derivatives can be further functionalized to generate a library of compounds for various research applications. mdpi.com

Preparation of Pyrazolo[4,3-b]pyridine Derivatives.nih.gov

The synthesis of pyrazolo[4,3-b]pyridine derivatives, a class of heterocyclic compounds with a wide range of applications, can be efficiently achieved using this compound as a key building block. nih.gov One established method involves a sequence of reactions starting with the nucleophilic substitution of the chlorine atom in this compound with a hydrazine (B178648) derivative. This is followed by an intramolecular cyclization to form the pyrazole (B372694) ring fused to the pyridine core. The reaction conditions can be tailored to control the regioselectivity of the cyclization, leading to the desired pyrazolo[4,3-b]pyridine isomer. This synthetic route offers a versatile approach to a variety of substituted pyrazolo[4,3-b]pyridines by simply varying the hydrazine starting material. nih.gov

Utility in Medicinal Chemistry Research Scaffolds (Non-Biological Activity Focused).rsc.orgnih.govfrontiersin.org

In the realm of medicinal chemistry, the design and synthesis of novel molecular scaffolds are of paramount importance for the discovery of new therapeutic agents. rsc.orgnih.gov this compound serves as a valuable starting material for the construction of diverse molecular frameworks that can be further elaborated into potential drug candidates. frontiersin.org The presence of multiple reactive sites—the chloro, fluoro, and ester groups—allows for a high degree of synthetic flexibility, enabling chemists to introduce a variety of functional groups and build complex molecular architectures.

The quinoline scaffold, for example, which can be synthesized from this compound, is a well-established "privileged structure" in medicinal chemistry. frontiersin.org Its derivatives are known to interact with a wide range of biological targets. By using this compound as a precursor, researchers can access novel quinoline derivatives with unique substitution patterns, thereby expanding the chemical space available for drug discovery programs. The focus in this context is purely on the chemical synthesis and the generation of diverse molecular libraries for screening purposes, rather than the intrinsic biological activity of the intermediate itself.

Applications as a Building Block in Materials Science and Chemical Biology Research.csic.es

The versatility of this compound extends beyond medicinal chemistry into the fields of materials science and chemical biology. csic.es In materials science, the pyridine ring system is a valuable component for the construction of functional materials due to its electronic properties and ability to coordinate with metal ions. This compound can be used as a monomer or a precursor to monomers for the synthesis of polymers with tailored optical or electronic properties. The presence of halogen atoms provides handles for further functionalization, allowing for the fine-tuning of the material's characteristics.

In chemical biology, this compound can be incorporated into larger molecules designed as probes or labels. The fluorinated pyridine core can be useful for ¹⁹F NMR studies, providing a sensitive handle for monitoring molecular interactions or localization within biological systems. The reactive sites on the molecule allow for its conjugation to biomolecules such as proteins or nucleic acids, enabling the study of their function and dynamics.

Spectroscopic and Structural Elucidation of Ethyl 4 Chloro 5 Fluoronicotinate and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like ethyl 4-chloro-5-fluoronicotinate. By analyzing the magnetic properties of atomic nuclei, primarily 1H and 13C, detailed information about the molecular structure can be obtained.

1H NMR Spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For instance, in analogs such as ethyl 2-chloro-5-fluoro-nicotinate, the proton signals can be assigned to specific positions on the pyridine (B92270) ring, with characteristic chemical shifts and coupling constants confirming the regioselectivity of the substitution pattern. In related nicotinic acid derivatives, the chemical shifts of protons are influenced by the nature and position of substituents on the pyridine ring. rsc.orgresearchgate.net

13C NMR Spectroscopy complements 1H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment. For example, the carbon atoms of the pyridine ring and the ethyl ester group in nicotinic acid derivatives have characteristic chemical shift ranges. rsc.orgresearchgate.net In the analysis of related fluorinated compounds, 13C NMR is crucial for confirming the presence and position of carbon-fluorine bonds. acs.org

The following table summarizes typical NMR data for related nicotinic acid derivatives, illustrating the characteristic chemical shifts observed for the core structure.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

| 1H | 8.36 | d | H-4 (Pyridine) | |

| 1H | 7.88 | dd | H-6 (Pyridine) | |

| 1H | 4.19 | q | -OCH2CH3 | kochi-tech.ac.jp |

| 1H | 1.26 | t | -OCH2CH3 | kochi-tech.ac.jp |

| 13C | 165.47 | s | C=O (Ester) | rsc.org |

| 13C | 149.8 | s | C≡N (in analogs) | |

| 13C | 60.53 | s | -OCH2CH3 | mdpi.com |

| 13C | 14.36 | s | -OCH2CH3 | mdpi.com |

Note: The data presented is for analogous compounds and serves to illustrate the expected spectral features.

Mass Spectrometry (MS) for Molecular Characterization and Purity Assessment (e.g., HRMS, LC/MS-ESI)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For fluorinated nicotinic acid derivatives, HRMS is used to confirm the molecular formula by matching the experimentally determined exact mass with the calculated mass. acs.orgnih.gov

Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC/MS-ESI) is a hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing complex mixtures and assessing the purity of a sample. sigmaaldrich.com In the analysis of nicotinic acid derivatives, LC/MS-ESI can be used to identify the main product and any impurities or byproducts. nih.govuit.no The technique often shows the protonated molecule [M+H]+ or other adducts. nih.gov For ethyl sulfate, a related compound, LC-ESI-MS/MS has been used to identify the precursor ion [M-H]- at m/z 125 and its product ions at m/z 97 and 80. researchgate.net

The following table provides examples of mass spectrometry data for related compounds.

| Technique | Ion (m/z) | Assignment | Reference |

| HRMS (ESI) | 316.1670 | [M+H]+ for C14H22FN3O4 | nih.gov |

| HRMS (ESI) | 198.1062 | [M+H]+ for C9H12FN3O | nih.gov |

| LC/MS-ESI | 316.2 | [M+H]+ | nih.gov |

| LC/MS-ESI | 198.3 | [M+H]+ | nih.gov |

| MS (EI) | 190 | [M]+ | rsc.org |

Note: The data presented is for analogous compounds and serves to illustrate the expected mass spectral features.

X-ray Crystallography in Solid-State Structure Determination and Anion Exchange Confirmation

For substituted pyridine compounds, X-ray diffraction studies have been used to confirm the molecular structure and investigate intermolecular interactions such as hydrogen bonding and π-π stacking. rsc.orgresearchgate.netacs.org In the case of metal complexes with substituted pyridine ligands, X-ray crystallography has revealed the coordination geometry around the metal center. rsc.org The solid-state structure of related heterocyclic systems, such as thiazolo[3,2-a]pyrimidines, has also been elucidated using this technique, confirming the planarity or conformation of the ring systems. mdpi.comnih.gov For instance, in a study of 4-substituted pyridine-3-sulfonamides, X-ray crystallography was used to confirm the 1,4-substitution pattern of a 1,2,3-triazole ring. mdpi.com

The following table summarizes crystallographic data for related heterocyclic compounds.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| Ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate | Orthorhombic | P212121 | Disorder in the ethyl group; molecules linked by C—H⋯O interactions. | researchgate.net |

| Ethyl 4-(2,4-dichlorophenyl)-2-methyl-4H-benzo acs.orgthiazolo[3,2-a]pyrimidine-3-carboxylate | Monoclinic | P21/c | Pyrimidine ring has a screw-boat conformation; molecules linked by C-H···O and C-H···N hydrogen bonds. | researchgate.net |

| Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | Monoclinic | C2/c | Six-membered ring adopts a sofa conformation; formation of homochiral chains. | mdpi.com |

| Cobalt(II) complex with 2-chloropyridine (B119429) | Orthorhombic | P212121 | Distorted tetrahedral geometry. | rsc.org |

Spectroscopic Techniques for Reaction Monitoring and Product Analysis

Spectroscopic techniques are not only used for the final characterization of products but are also invaluable for monitoring the progress of chemical reactions. Techniques such as NMR spectroscopy and LC-MS can be used to analyze crude reaction mixtures to determine the conversion of starting materials and the formation of products. rsc.org

For example, in the synthesis of substituted pyrazines, 1H NMR spectroscopic analysis of the crude mixture was used to determine the percentage conversion of the starting material. rsc.org Similarly, in the development of electrochemical carboxylation of pyridines, gas chromatography (GC) was used to determine the yield of the major regioisomeric product. researchgate.netnih.gov In the synthesis of fluorinated compounds, 19F NMR spectroscopy is a particularly useful tool for monitoring reactions that involve changes at or near a fluorine atom. umich.edu LC-MS is also widely used to monitor the progress of reactions, allowing for the identification of intermediates and byproducts in the reaction mixture. epa.gov

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Spectroscopic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. iiste.org For a molecule like Ethyl 4-chloro-5-fluoronicotinate, DFT calculations can predict its geometry, orbital energies, and various reactivity descriptors.

Studies on related substituted pyridines and nicotinic acid derivatives demonstrate that DFT, often using functionals like B3LYP with basis sets such as 6-31G or 6-311++G(d,p), provides reliable data on molecular properties. researchgate.netbohrium.commdpi.com For this compound, such calculations would reveal the distribution of electron density, which is heavily influenced by the electronegative chlorine and fluorine atoms and the electron-withdrawing ester group.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. In substituted pyridines, the type and position of substituents significantly affect the HOMO-LUMO gap and the charge density on the pyridine (B92270) nitrogen. iiste.orgresearchgate.net The presence of both chloro and fluoro substituents on the pyridine ring of this compound is expected to lower the HOMO and LUMO energy levels compared to unsubstituted ethyl nicotinate (B505614).

DFT is also employed to predict spectroscopic properties. Theoretical vibrational frequencies (IR and Raman) can be calculated and compared with experimental data to confirm the molecular structure and analyze the effects of intermolecular interactions in the solid state. researchgate.net

Table 1: Representative DFT-Calculated Parameters for Substituted Pyridines This table presents typical parameters obtained from DFT calculations on substituted pyridine systems, illustrating the data that would be generated for this compound.

| Parameter | Description | Typical Method | Relevance to this compound |

|---|---|---|---|

| Optimized Geometry | The lowest energy 3D structure, providing bond lengths and angles. | B3LYP/6-311++G(d,p) | Provides the foundational structure for all other property calculations. |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | DFT Calculation | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | DFT Calculation | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Calculated from HOMO/LUMO energies | A key indicator of chemical reactivity and electronic excitation energy. |

| Mulliken/NPA Charges | Calculated atomic charges, showing electron distribution. | NBO/NPA Analysis | Reveals the electrophilic and nucleophilic sites within the molecule. |

| Vibrational Frequencies | Theoretical IR and Raman spectra. | Frequency Calculation | Aids in structural confirmation and analysis of bonding characteristics. |

Molecular Docking and Simulation Studies (Excluding Biological Outcomes)

Molecular docking and simulation are computational techniques used to predict how a molecule (ligand) binds to a larger receptor, or to study its dynamic behavior. While often used in drug discovery, the methodologies themselves are purely computational investigations of intermolecular interactions and conformational flexibility, independent of any biological interpretation.

A molecular docking study of this compound would involve computationally placing the molecule into a defined binding site of a macromolecule to find the preferred binding orientation and conformation. The process relies on scoring functions that estimate the strength of the interaction based on factors like electrostatic compatibility and shape complementarity.

Molecular dynamics (MD) simulations can further explore the stability of a docked pose or the behavior of the molecule in a solvent. acs.orgmdpi.com An MD simulation of this compound in a solvent like water would track the movements of every atom over time, based on a force field that describes the intra- and intermolecular forces. nih.gov This provides insight into the molecule's conformational landscape, its solvation shell, and how it interacts with its environment. For instance, MD simulations on pyridine and its derivatives have been used to study their orientation and distribution at oil/water interfaces, revealing how alkyl groups influence their behavior. acs.orgaip.org

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The arrangement of molecules in the solid state is governed by a subtle balance of intermolecular interactions. beilstein-journals.org The structure of this compound contains several features capable of participating in such interactions.

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors like O-H or N-H, it possesses multiple acceptor sites: the pyridine nitrogen, the two oxygen atoms of the ester group, and the fluorine and chlorine atoms. It can therefore participate in weak C-H···N, C-H···O, C-H···F, and C-H···Cl hydrogen bonds. mdpi.com These interactions, though weak, can be numerous and collectively play a significant role in crystal packing. researchgate.net

Halogen Bonding: The chlorine atom on the pyridine ring can act as a halogen bond donor. This is an attractive, directional interaction between an electrophilic region on the halogen and a nucleophile. Studies on halopyridinium salts show that C-X···A⁻ (where X is a halogen and A is an anion) halogen bonds can be a major structure-directing force, competing with and cooperating with hydrogen bonds. beilstein-journals.orgnih.gov

Hirshfeld surface analysis is a common computational tool used to visualize and quantify intermolecular contacts in a crystal. This method maps various properties onto the surface, providing a detailed picture of the close contacts and the nature of the intermolecular interactions. For a related compound, 6-bromopyridine-2-carbaldehyde, Hirshfeld analysis revealed that H···N, H···O, H···H, and H···Br interactions were the most significant. mdpi.com A similar analysis for this compound would precisely delineate the hierarchy of these weak interactions in its crystal structure.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies (Excluding Biological Outcomes)

Chemoinformatics deals with the storage, retrieval, and analysis of chemical information. A fundamental aspect of this field is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors are the foundation of Quantitative Structure-Activity Relationship (QSAR) models. While QSAR is used to predict activity, the "S" (Structure) part of the acronym involves purely computational characterization of the molecule.

For this compound, a wide range of descriptors can be calculated. These fall into several categories:

Constitutional (1D) Descriptors: Molecular weight, atom counts.

Topological (2D) Descriptors: These describe the connectivity of atoms, such as Wiener and Randić indices, and are used in QSAR studies of nicotinic acid esters. researchgate.net

Geometrical (3D) Descriptors: Molecular surface area, volume.

Physicochemical Descriptors: Molar refractivity, polarizability, and logP (a measure of lipophilicity).

Table 2: Representative Chemoinformatic Descriptors This table lists common molecular descriptors that would be calculated in a chemoinformatic analysis of this compound.

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight | The mass of the molecule. |

| Topological | Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; relates to permeability. |

| Physicochemical | Calculated LogP (e.g., XLogP3) | A measure of lipophilicity or hydrophobicity. |

| Constitutional | Hydrogen Bond Donors/Acceptors | Count of potential sites for hydrogen bonding. |

| Constitutional | Rotatable Bond Count | A measure of molecular flexibility. |

Sustainability and Efficiency in the Synthesis of Halogenated Nicotinates

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is fundamental to modern synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. researchgate.net For the synthesis of halogenated nicotinates, these principles are manifest in several key areas, from the choice of solvents and catalysts to the very design of the reaction pathways.

The choice of solvent is another critical factor. Bio-based solvents like ethyl lactate (B86563) are gaining traction as viable, green alternatives to conventional organic solvents. researchgate.net Research has demonstrated the successful synthesis of pyridine (B92270) derivatives in ethyl lactate, sometimes mixed with water, showcasing its potential to replace less environmentally benign media like DMF or toluene. researchgate.net Furthermore, solvent-free reaction conditions represent an ideal green chemistry scenario, and some pyridine syntheses have been effectively carried out under these conditions. researchgate.netresearchgate.net

Electrochemical methods are also presenting a sustainable pathway for the synthesis of halogenated compounds. An electrochemical cascade reaction has been developed for the amidation and subsequent C-H chlorination of N-aryl amides, offering an atom-economical and environmentally benign route that avoids complex reagents and conditions. syrris.com Biocatalysis, utilizing enzymes for chemical transformations, offers a highly selective and sustainable alternative to traditional chemical methods. wikipedia.org The use of halogenating enzymes, for example, can introduce halogen atoms onto molecules under mild conditions, bypassing the need for hazardous molecular halogens and the high energy consumption associated with their production. ontosight.aiwikipedia.org

Below is a table summarizing various green chemistry approaches applicable to the synthesis of halogenated nicotinates.

| Green Chemistry Approach | Description | Example Application/Advantage |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form a product that contains portions of all reactants. | Efficient one-pot synthesis of pyridine derivatives with high atom economy and reduced waste. sigmaaldrich.comglobalgrowthinsights.com |

| Green Solvents | Utilizing solvents that are less harmful to the environment, derived from renewable resources, and biodegradable. | Ethyl lactate has been successfully used as a solvent for pyridine synthesis, replacing more hazardous options. researchgate.net |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions, often leading to dramatically shorter reaction times and increased yields. | An efficient method for synthesizing 3-pyridine derivatives with excellent yields (82-94%) in minutes. globalgrowthinsights.com |

| Biocatalysis | Employing enzymes to catalyze chemical reactions. | Halogenating enzymes can perform selective halogenations under mild aqueous conditions, avoiding harsh reagents. ontosight.aiwikipedia.org |

| Electrochemical Synthesis | Using electricity to drive chemical reactions. | Enables sustainable and atom-economical synthesis of halogenated amides via an amidation/C-H halogenation cascade. syrris.com |

| Flow Chemistry | Performing reactions in a continuous stream rather than in a batch. | Allows for safer handling of hazardous intermediates, better process control, and easier scalability. nih.gov |

Inspired by nature, a biomimetic strategy for synthesizing meta-aminoaryl nicotinates from 3-formyl(aza)indoles has been developed, mimicking the biosynthesis of nicotinic acid from tryptophan. beilstein-journals.org This unique transformation proceeds in good yields and demonstrates a broad substrate scope, offering a novel and sustainable route to complex nicotinate (B505614) derivatives. beilstein-journals.org

High-Throughput Experimentation (HTE) and Machine Learning Applications in Reaction Development

The optimization of complex synthetic routes, such as those for Ethyl 4-chloro-5-fluoronicotinate, is a multidimensional challenge. Traditional one-variable-at-a-time optimization is time-consuming and often fails to identify the true optimal conditions due to complex interactions between variables. chemspeed.com The integration of High-Throughput Experimentation (HTE), automation, and machine learning (ML) is revolutionizing this process, enabling rapid and efficient discovery of optimal reaction conditions. chemspeed.comacs.org

HTE platforms utilize robotics and microscale reactors (e.g., 96-well or 1536-well plates) to perform hundreds or thousands of reactions in parallel. researchgate.netresearchgate.net This allows for the rapid screening of a vast array of catalysts, solvents, bases, temperatures, and other reaction parameters. researchgate.netacs.org The data generated from these experiments—often analyzed by rapid techniques like LCMS—provides a comprehensive map of the reaction landscape. researchgate.net For the synthesis of halogenated pyridines, HTE can be used to quickly identify suitable conditions for challenging C-H functionalization or cross-coupling reactions, which are often key steps in their synthesis. chemrxiv.orgresearchgate.net

The large datasets generated by HTE are ideally suited for analysis by machine learning algorithms. chemspeed.com ML models can learn the complex, non-linear relationships between reaction inputs and outcomes (e.g., yield, selectivity). frontiersin.org These predictive models can then guide subsequent rounds of experiments, focusing on the most promising areas of the reaction space. This "closed-loop" or "self-driving" laboratory approach, where an algorithm actively designs and initiates the next set of experiments, dramatically accelerates the optimization process. syrris.comchemspeed.com

This synergy between automation and AI is particularly valuable for the synthesis of nitrogen-containing heterocycles, a class of compounds known for their complexity and importance in pharmaceuticals. ontosight.aiyoutube.com Automated flow chemistry systems, for instance, can be coupled with machine learning algorithms to optimize reactions in real-time. syrris.com Such platforms have been used to develop and scale up the synthesis of functionalized pyridines and other heterocycles. nih.gov

The general workflow for ML-driven reaction optimization is outlined in the table below.

| Step | Description | Technology/Method |

| 1. Define Parameter Space | Identify all relevant reaction variables (e.g., catalyst, ligand, solvent, temperature, concentration). | Human expertise, Design of Experiments (DoE). |

| 2. Initial Data Acquisition | Perform an initial set of experiments to sample the defined parameter space. | High-Throughput Experimentation (HTE) platforms, automated synthesizers. researchgate.netsigmaaldrich.com |

| 3. Build Predictive Model | Use the experimental data to train a machine learning algorithm to predict the reaction outcome based on the input parameters. | Gaussian Process regression, Neural Networks, and other ML models. chemspeed.com |

| 4. Algorithmic Optimization | The ML model is used by an optimization algorithm to suggest the next set of experimental conditions most likely to improve the desired outcome (e.g., yield). | Bayesian optimization, derivative-free optimization algorithms. frontiersin.org |

| 5. Experimental Validation | The suggested experiments are performed using the automated platform. | HTE, automated flow chemistry systems. syrris.com |

| 6. Iteration | The new data is fed back into the model (Step 3), and the loop continues until the optimal conditions are found or a defined endpoint is reached. | Closed-loop feedback system. chemspeed.com |

By leveraging these advanced technologies, chemists can navigate the vast and complex chemical space more efficiently, leading to the faster development of sustainable and cost-effective synthetic routes for important molecules like this compound. globalgrowthinsights.comacs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-chloro-5-fluoronicotinate, and how are yields optimized?

- Methodology : this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, fluorination at the 5-position can be achieved using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) under reflux conditions. Chlorination at the 4-position often employs phosphorus oxychloride (POCl₃) as a chlorinating agent. Yield optimization involves adjusting reaction time, temperature, and stoichiometric ratios of reagents. Purification is performed via column chromatography or recrystallization, with yields validated by HPLC or GC-MS analysis .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm structural integrity, with fluorine and chlorine substituents causing distinct splitting patterns. F NMR quantifies fluorination efficiency.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.

- HPLC/GC-MS : Used to assess purity (>95% by area normalization) and monitor reaction progress.

- X-ray Crystallography : Resolves crystal structure and confirms regiochemistry .

Q. How do researchers ensure reproducibility in synthesizing this compound?

- Methodology : Reproducibility requires strict control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) and detailed documentation of procedural steps. Batch-to-batch consistency is validated using standardized analytical protocols (e.g., identical HPLC gradients, NMR acquisition parameters). Reagent purity and solvent quality must meet ACS-grade specifications .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies for substitution reactions. Molecular electrostatic potential (MEP) maps identify electrophilic sites (e.g., C-4 chlorine as a leaving group). Solvent effects are simulated using the Polarizable Continuum Model (PCM). Results are cross-validated with experimental kinetic data .

Q. How can conflicting bioactivity data for this compound in enzyme inhibition assays be resolved?

- Methodology : Contradictions may arise from assay variability (e.g., enzyme source, substrate concentration). Researchers should:

- Replicate experiments under standardized conditions (IC₅₀ measurements in triplicate).

- Use positive/negative controls (e.g., known inhibitors) to validate assay sensitivity.

- Perform statistical analysis (e.g., ANOVA, t-tests) to identify outliers.

- Review solvent compatibility (e.g., DMSO concentrations ≤1% to avoid denaturation) .

Q. What strategies optimize the regioselective functionalization of this compound for drug discovery?

- Methodology : Directed ortho-metalation (DoM) or transition-metal catalysis (e.g., Pd-catalyzed cross-coupling) enables selective modification. Protecting groups (e.g., Boc for amines) prevent unwanted side reactions. Reaction progress is monitored via TLC or LC-MS. Computational docking studies guide functional group placement to enhance target binding affinity .

Q. How do researchers address discrepancies in thermal stability data during material science applications?

- Methodology : Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres identifies decomposition pathways. Differential Scanning Calorimetry (DSC) detects phase transitions. Conflicting data may arise from impurities; thus, purity must be rechecked via elemental analysis. Statistical tools (e.g., error propagation analysis) quantify measurement uncertainties .

Data Analysis and Ethical Considerations

Q. What statistical frameworks are recommended for interpreting bioassay data involving this compound?

- Methodology : Dose-response curves are fitted using nonlinear regression (e.g., Hill equation). Confidence intervals (95%) assess precision. For high-throughput screening, false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) minimizes Type I errors. Data must be archived in repositories like Zenodo for transparency .

Q. How are ethical guidelines applied in preclinical studies using this compound?

- Methodology : Institutional Animal Care and Use Committee (IACUC) protocols ensure humane treatment in vivo. For cytotoxicity assays, cell lines must be authenticated (e.g., STR profiling) to avoid misidentification. Negative controls (e.g., untreated cells) and blinding during data analysis reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.